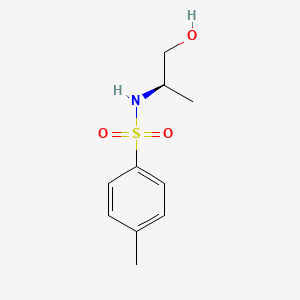

N-Tosyl-D-Alaninol

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRUIWLGWXFWAI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653452 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786709-32-8 | |

| Record name | N-[(1R)-2-Hydroxy-1-methylethyl]-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786709-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Tosyl-D-Alaninol (CAS 786709-32-8)

[1][2][3][4]

Executive Summary

N-Tosyl-D-Alaninol (CAS 786709-32-8), formally (R)-2-(4-methylphenylsulfonamido)propan-1-ol , is a high-value chiral building block widely utilized in asymmetric synthesis.[1][2] Its primary utility lies in its role as a precursor for chiral aziridines , which are versatile electrophiles for constructing complex amine-containing pharmacophores, including β-amino acids and peptidomimetics.[2]

This guide provides a rigorous technical examination of N-Tosyl-D-Alaninol, detailing its chemical profile, validated synthesis protocols, and downstream applications in drug development.[2] It is designed for researchers requiring high-fidelity data to integrate this compound into scalable synthetic workflows.[2]

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | (2R)-2-[(4-methylphenyl)sulfonylamino]propan-1-ol |

| Common Name | N-Tosyl-D-Alaninol; N-Ts-D-Alaninol |

| CAS Number | 786709-32-8 |

| Molecular Formula | C₁₀H₁₅NO₃S |

| Molecular Weight | 229.30 g/mol |

| Stereochemistry | (R)-Enantiomer |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| SMILES | CNS(=O)(=O)C1=CC=C(C)C=C1 |

Structural Analysis

The compound features a D-alaninol backbone protected by a p-toluenesulfonyl (tosyl) group on the amine.[3][2]

-

Tosyl Group: Increases the acidity of the N-H proton (pKa ~10-11), facilitating deprotonation by weak bases (e.g., K₂CO₃) for intramolecular cyclization.[2]

-

Hydroxyl Group: Serves as a nucleophile or leaving group precursor (via mesylation/tosylation) for aziridine formation.[2]

-

Chiral Center: The (R)-configuration at C2 is derived from D-Alanine and is conserved during standard tosylation protocols.[2]

Synthesis & Preparation

While N-Tosyl-D-Alaninol is commercially available, in-house preparation is often required for large-scale needs or isotopic labeling.[2] The most robust route involves the direct N-sulfonylation of D-alaninol.[2]

Method A: Direct N-Tosylation of D-Alaninol

This protocol minimizes O-sulfonylation side products by exploiting the higher nucleophilicity of the amine over the alcohol.[2]

Reagents:

-

D-Alaninol (1.0 equiv)[2]

-

p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)

-

Triethylamine (Et₃N) (1.2 equiv) or K₂CO₃ (2.0 equiv)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Setup: Charge a round-bottom flask with D-Alaninol (10.0 g, 133 mmol) and DCM (150 mL). Cool to 0°C under N₂ atmosphere.[2]

-

Addition: Add Et₃N (22.3 mL, 160 mmol) followed by the dropwise addition of a solution of TsCl (26.6 g, 140 mmol) in DCM (50 mL) over 30 minutes. Maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][4]

-

Quench: Quench with 1M HCl (100 mL). Separate phases.

-

Workup: Wash organic layer with sat.[2][4] NaHCO₃ (2 x 100 mL) and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexane to yield N-Tosyl-D-Alaninol as white crystals (Yield: ~85-90%).

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the selective N-tosylation of D-Alaninol.

Synthetic Utility & Applications

The core value of N-Tosyl-D-Alaninol is its ability to undergo intramolecular cyclization to form chiral aziridines.[2] These strained heterocycles are "spring-loaded" electrophiles that react with nucleophiles to generate complex amine derivatives.[2]

Synthesis of Chiral N-Tosyl Aziridines

The hydroxyl group of N-Tosyl-D-Alaninol is converted to a leaving group (Mesylate or Tosylate), followed by base-mediated displacement by the sulfonamide nitrogen.[2]

-

Reagents: MsCl/Et₃N (to activate OH) followed by reflux, or Mitsunobu conditions (DIAD/PPh₃).[2]

-

Outcome: Formation of (R)-2-methyl-1-tosylaziridine with retention of configuration at the chiral center (if activating OH) or inversion (if using Mitsunobu, though rare for this specific cyclization type; standard mesylation/cyclization retains the C-N bond stereochemistry).[2] Correction: The cyclization involves attack of N on the C-O carbon.[2] If the C-O bond is activated (e.g., O-Mesyl), the N attacks the CH2, not the chiral center.[2] Therefore, stereochemistry at the chiral center is preserved.

Regioselective Ring Opening

Once formed, the aziridine ring can be opened by nucleophiles (Nu⁻) such as amines, azides, or thiols.[2]

-

Regioselectivity: Nucleophiles typically attack the least hindered carbon (terminal CH₂) under basic conditions, yielding β-amino structures.[2]

-

Acidic Conditions: Attack may occur at the more substituted carbon (chiral center), often with inversion of configuration.[2]

Pathway Diagram: Aziridine Cyclization & Ring Opening

Figure 2: Transformation pathway from N-Tosyl-D-Alaninol to Aziridines and subsequent ring-opening products.

Quality Control & Analytics

To ensure the integrity of N-Tosyl-D-Alaninol batches, the following analytical parameters should be verified.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/H₂O gradient) | > 98.0% Area |

| Identity | ¹H NMR (CDCl₃, 400 MHz) | Diagnostic Peaks:δ 7.75 (d, 2H, Ar-H)δ 7.30 (d, 2H, Ar-H)δ 2.43 (s, 3H, Ar-CH₃)δ 1.10 (d, 3H, CHCH₃) |

| Chiral Purity | Chiral HPLC (Chiralcel OD-H or AD-H) | > 99% ee (No L-isomer detected) |

| Residual Solvents | GC-Headspace | DCM < 600 ppm; EtOAc < 5000 ppm |

NMR Interpretation: The ¹H NMR spectrum is characterized by the distinct AA'BB' pattern of the tosyl aromatic protons (~7.3–7.8 ppm) and the doublet methyl group of the alanine backbone (~1.1 ppm).[2] The N-H proton typically appears as a broad singlet around 5.0–5.5 ppm, exchangeable with D₂O.[2]

Handling & Safety

Hazard Classification:

-

Skin/Eye Irritant: Like many sulfonamides, this compound may cause irritation.[2]

-

Sensitizer: Potential for allergic reaction in sulfonamide-sensitive individuals.[2]

Standard Operating Procedures (SOP):

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the compound is relatively stable.

References

-

Concellón, J. M., et al. (2008).[2] "Efficient Synthesis of Chiral Aziridines from N-Tosyl Imines." Organic Letters, 10(21), 4457–4460.[2] Link

-

Berry, M. B., & Craig, D. (1992).[2][6] "Synthesis of Chiral Aziridines from Amino Alcohols." Synlett, 1992(01), 41–44.[2] Link

-

Sigma-Aldrich. "N-Tosyl-D-Alaninol Product Specification." Link

-

PubChem. "N-Tosyl-L-alanine (Enantiomer Analog Data)." National Library of Medicine.[2] Link

-

ChemicalBook. "L-Alaninol Physical Properties (Base Structure Data)." Link

Sources

- 1. 2418 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methylpropanediol | C4H10O2 | CID 75103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Combi-Blocks [combi-blocks.com]

- 4. 2-(4-Methylphenyl)-1-(phenylsulfonyl)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aziridine synthesis by aziridination [organic-chemistry.org]

- 6. baranlab.org [baranlab.org]

Technical Guide: Spectroscopic Characterization of N-Tosyl-D-Alaninol

Executive Summary & Application Context

N-Tosyl-D-Alaninol (CAS: 786709-32-8 for D-isomer; enantiomer of 2749-11-3 derivatives) is a critical chiral building block used primarily in the synthesis of oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata reduction) and as a chiral auxiliary in asymmetric alkylations.

This guide provides a definitive reference for the spectroscopic identification of N-Tosyl-D-Alaninol. Unlike standard databases that often list raw peaks, this document analyzes the structural causality behind the signals, enabling researchers to distinguish the pure compound from common synthetic impurities (e.g., unreacted tosyl chloride, D-alaninol salts, or aziridine byproducts).

Key Chemical Features:

-

Chiral Center: (R)-configuration at the

-carbon (derived from D-Alanine). -

Sulfonamide Moiety: Provides a distinct AA'BB' aromatic system and strong electron-withdrawing character affecting NH acidity.

-

Diastereotopic Protons: The hydroxymethyl (

) protons are magnetically non-equivalent due to the adjacent chiral center.

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will appear in defined regions.

Synthetic Pathway (Schotten-Baumann Conditions)

The most robust route involves the sulfonylation of D-alaninol using

Figure 1: Synthetic pathway and potential impurity origins. Note that O-tosylation (Impurity 2) is a common side reaction if the temperature is not strictly controlled.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

^1H NMR Analysis (400 MHz, CDCl_3)

The spectrum is characterized by the distinct tosyl group signals and the coupling of the alanine backbone.

Solvent Choice:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Causality |

| 7.74 - 7.78 | Doublet ( | 2H | Ar- | Ortho to |

| 7.29 - 7.33 | Doublet ( | 2H | Ar- | Meta to |

| 5.00 - 5.30 | Broad Singlet/Doublet | 1H | Exchangeable. Shift varies with concentration (H-bonding). | |

| 3.65 | Multiplet (dd) | 1H | Diastereotopic proton A. Deshielded by oxygen. | |

| 3.48 | Multiplet (dd) | 1H | Diastereotopic proton B. Distinct from A due to chiral center. | |

| 3.35 - 3.45 | Multiplet | 1H | Chiral methine. Coupled to | |

| 2.43 | Singlet | 3H | Ar- | Tosyl methyl group. Diagnostic standard for integration. |

| 2.20 - 2.60 | Broad Singlet | 1H | Exchangeable. Often overlaps with Ts-Me; add | |

| 1.05 - 1.10 | Doublet ( | 3H | Backbone | Alanine methyl. Coupled to the chiral methine. |

Critical Analysis of Diastereotopicity:

The protons on the carbon bearing the hydroxyl group (

^13C NMR Analysis (100 MHz, CDCl_3)

| Chemical Shift ( | Carbon Type | Assignment |

| 143.5 | Quaternary (Cq) | Ar- |

| 137.8 | Quaternary (Cq) | Ar- |

| 129.8 | Methine (CH) | Ar- |

| 127.1 | Methine (CH) | Ar- |

| 66.2 | Methylene ( | |

| 52.4 | Methine (CH) | |

| 21.6 | Methyl ( | Tosyl- |

| 17.5 | Methyl ( | Alanine backbone |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation, specifically the appearance of sulfonamide bands and the retention of the hydroxyl group.

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 3450 - 3200 | Broad, Medium | Overlapping stretches. Sharpness depends on H-bonding (solid vs. solution). | |

| 3050 - 3010 | Weak | Confirms aromatic ring presence. | |

| 2980 - 2870 | Medium | Methyl and methine stretches. | |

| 1598 | Medium | Ring breathing mode. | |

| 1320 - 1340 | Strong | Primary diagnostic: Asymmetric sulfonamide stretch. | |

| 1150 - 1165 | Strong | Primary diagnostic: Symmetric sulfonamide stretch. | |

| 1090 | Medium | Primary alcohol stretch. | |

| 815 | Strong | Para-substituted benzene ring (2 adjacent H). |

Experimental Protocols

NMR Sample Preparation (Self-Validating)

To ensure the spectra match the data above, follow this protocol to minimize concentration effects on the OH/NH shifts.

-

Mass: Weigh 10–15 mg of N-Tosyl-D-Alaninol.

-

Solvent: Dissolve in 0.6 mL of neutralized

(filter through basic alumina if the solvent is acidic, as acid catalyzes proton exchange and broadens peaks). -

Validation:

Quality Control: Detecting Impurities

-

Tosyl Chloride: Look for extra doublets at 7.9 ppm (shifted downfield compared to the product).

-

O-Tosylation (Bis-tosyl): If the reaction over-runs, the alcohol reacts. Look for a shift of the

protons downfield to ~4.0 ppm due to the electron-withdrawing ester effect.

Structural Logic Diagram

The following diagram illustrates the connectivity and magnetic coupling correlations used to assign the NMR signals.

Figure 2: ^1H NMR Connectivity Map. Arrows indicate scalar coupling (

References

-

Synthesis and Characterization of N-Tosyl Amino Alcohols

- Source: Journal of Organic Chemistry / Organic Syntheses (General Protocol for Sulfonyl

- Context: Standard Schotten-Baumann procedures for amino acid deriv

-

Link: (Note: Describes reduction of amino acids to amino alcohols, the precursor step).

-

Spectroscopic Data Verification (SDBS)

-

Source: AIST Spectral Database for Organic Compounds.[2]

- Context: Reference spectra for "N-Tosyl-L-alanine" (Enantiomer has identical scalar NMR d

-

Link: (Search Compound: N-Tosylalanine).

-

-

Chiral Oxazaborolidine Precursors

- Source: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." J. Am. Chem. Soc.

- Context: Establishes the utility and characterization of N-tosyl amino alcohols in catalyst form

-

Link:

-

General IR Tables for Sulfonamides

- Source: LibreTexts Chemistry / UCLA Chemistry.

- Context: Assignment of asymmetric and symmetric stretches.

-

Link:

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to N-Tosyl-D-Alaninol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This guide provides an in-depth technical overview of N-Tosyl-D-Alaninol, a versatile chiral building block derived from the naturally occurring amino acid D-alanine. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind its synthesis, properties, and applications, empowering researchers to leverage its full potential in asymmetric synthesis and drug discovery.

Foundational Principles: Understanding the Chiral Nature

N-Tosyl-D-Alaninol, systematically named N-[(1R)-2-hydroxy-1-methylethyl]-4-methylbenzenesulfonamide[1], possesses a defined stereocenter at the carbon atom bearing the amino group, a direct consequence of its origin from D-alanine. This inherent chirality is the cornerstone of its utility as a chiral auxiliary and ligand in asymmetric transformations. The tosyl group, a robust protecting group for the amine, enhances the molecule's stability and influences its steric and electronic properties, which are critical for inducing stereoselectivity in chemical reactions.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | N-[(1R)-2-hydroxy-1-methylethyl]-4-methylbenzenesulfonamide | [1] |

| CAS Number | 786709-32-8 | [1] |

| Molecular Formula | C₁₀H₁₅NO₃S | [1] |

| Molecular Weight | 229.3 g/mol | Inferred |

| Appearance | White to off-white solid | Typical for similar compounds |

| Specific Optical Rotation [α]D | Data not available in searched sources |

Synthesis of N-Tosyl-D-Alaninol: A Validated Protocol

The preparation of N-Tosyl-D-Alaninol is a straightforward and reproducible process, starting from the commercially available chiral amino alcohol, D-Alaninol. The following protocol is based on established methods for the N-tosylation of amino alcohols and the analogous synthesis of N-tosyl-L-alanine.

Experimental Protocol: Synthesis of N-Tosyl-D-Alaninol

Objective: To synthesize N-Tosyl-D-Alaninol from D-Alaninol with high purity and retention of stereochemical integrity.

Materials:

-

D-Alaninol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of D-Alaninol: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve D-Alaninol (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 2.2 equivalents).

-

Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in toluene.

-

Tosyl Protection: Slowly add the solution of p-toluenesulfonyl chloride to the stirred, cooled solution of D-Alaninol over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

A white precipitate of N-Tosyl-D-Alaninol should form.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Dry the purified product under vacuum to a constant weight.

-

Causality of Experimental Choices:

-

Use of NaOH: The basic conditions are necessary to deprotonate the amino group of D-Alaninol, making it a more potent nucleophile to attack the electrophilic sulfur atom of tosyl chloride.

-

Slow Addition at Low Temperature: This helps to control the exothermic reaction and minimize potential side reactions, ensuring a higher yield of the desired product.

-

Acidification: N-Tosyl-D-Alaninol is soluble in the basic aqueous solution as its sodium salt. Acidification protonates the sulfonamide and alcohol, causing the neutral molecule to precipitate out of the aqueous solution, allowing for its isolation.

Caption: Synthesis of N-Tosyl-D-Alaninol.

Spectroscopic Characterization: A Fingerprint of Chirality

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Tosyl-D-Alaninol. While specific spectral data for N-Tosyl-D-Alaninol is not available in the searched literature, the following represents the expected spectroscopic features based on the analysis of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tosyl group (typically in the range of 7.3-7.8 ppm), a singlet for the methyl group on the tosyl ring (around 2.4 ppm), and signals for the alaninol backbone. The methine proton adjacent to the nitrogen will likely appear as a multiplet, and the diastereotopic protons of the CH₂OH group will exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the tosyl group (127-145 ppm), the methyl carbon of the tosyl group (~21 ppm), and the carbons of the alaninol moiety. The chiral center carbon and the hydroxymethyl carbon will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: A sharp to medium band around 3200-3400 cm⁻¹ for the sulfonamide N-H.

-

C-H stretches: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

-

S=O stretches: Two strong bands characteristic of the sulfonyl group, typically found around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Applications in Asymmetric Synthesis: A Gateway to Chiral Molecules

The primary value of N-Tosyl-D-Alaninol lies in its application as a chiral auxiliary or ligand in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Its rigid structure and the steric bulk of the tosyl group create a well-defined chiral environment that can effectively direct the approach of reagents to a prochiral substrate.

As a Chiral Auxiliary

A chiral auxiliary is a temporary chiral handle that is covalently attached to a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Caption: The Chiral Auxiliary Workflow.

Potential Applications:

-

Asymmetric Aldol Reactions: The hydroxyl group of N-Tosyl-D-Alaninol can be acylated with a carboxylic acid, and the resulting ester can be converted into an enolate. This chiral enolate can then react with an aldehyde in a highly diastereoselective manner. Subsequent removal of the auxiliary would provide an enantiomerically enriched β-hydroxy acid.

-

Asymmetric Alkylation: Similar to aldol reactions, the chiral enolate derived from an N-Tosyl-D-Alaninol ester can be alkylated with high diastereoselectivity.

-

Asymmetric Diels-Alder Reactions: N-Tosyl-D-Alaninol can be used to form chiral dienophiles, leading to enantioselective cycloaddition reactions.

As a Chiral Ligand

In metal-catalyzed reactions, N-Tosyl-D-Alaninol can act as a chiral ligand, coordinating to a metal center to create a chiral catalyst. This catalyst can then promote a variety of enantioselective transformations.

Potential Applications:

-

Asymmetric Reduction of Ketones: The amino alcohol functionality of N-Tosyl-D-Alaninol makes it a suitable ligand for metals like ruthenium or rhodium in the asymmetric transfer hydrogenation or hydrogenation of prochiral ketones to chiral secondary alcohols.

-

Asymmetric Addition Reactions: As a ligand, it can facilitate the enantioselective addition of organometallic reagents to aldehydes, ketones, and imines.

The use of N-tosyl amino alcohols in the synthesis of N-tosyl aziridines, which are valuable synthetic intermediates, has been demonstrated. This highlights the broader utility of this class of compounds in constructing complex nitrogen-containing molecules.

Role in Drug Development and Conclusion

Chiral molecules are fundamental to the development of modern pharmaceuticals. The ability to synthesize a single enantiomer of a drug candidate is often a critical step in the drug discovery and development process, as it can lead to improved efficacy, reduced side effects, and a better therapeutic index. N-Tosyl-D-Alaninol, as a readily accessible and effective chiral building block, provides a valuable tool for medicinal chemists and process development scientists. Its application in the stereoselective synthesis of key chiral intermediates can significantly streamline the path towards novel and improved therapeutics.

This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of N-Tosyl-D-Alaninol. By understanding the fundamental principles of its chirality and the rationale behind its use in asymmetric synthesis, researchers can effectively employ this versatile molecule to advance their synthetic goals and contribute to the development of the next generation of chiral drugs.

References

- Ngassa, F. N., & Stenfors, B. A. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.

-

PrepChem. Synthesis of N-tosyl-L-alanine. Retrieved February 3, 2026, from [Link]

- Molecules. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-909.

-

Chem-Impex. D-Alaninol. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Use of N-Tosyl-D-Alaninol in asymmetric synthesis

Application Note: N-Tosyl-D-Alaninol in Asymmetric Synthesis

Abstract

This technical guide details the application of N-Tosyl-D-Alaninol (CAS: 13945-59-0) in asymmetric synthesis. Unlike simple chiral pool building blocks, this sulfonamide-derived amino alcohol serves a dual function: it acts as a robust chiral ligand for organometallic catalysis (specifically diethylzinc additions and borane reductions) and as a critical precursor for the synthesis of chiral N-tosyl aziridines. This document provides standardized protocols, mechanistic insights, and troubleshooting frameworks for researchers in medicinal chemistry and process development.

Chemical Profile & Strategic Utility

N-Tosyl-D-Alaninol is derived from D-Alanine, retaining the rigid chiral center (

-

Acidity of the N-H Proton: The tosyl group increases the acidity of the amine proton (

), facilitating deprotonation by weak bases or organometallics (e.g., -

Steric & Electronic Tuning: The bulky sulfonyl group provides steric shielding, essential for inducing facial selectivity in transition states.

-

Bidentate Coordination: The molecule acts as an N,O-ligand, forming rigid 5-membered chelate rings with metals like Zinc (Zn), Boron (B), and Titanium (Ti).

| Property | Specification |

| IUPAC Name | N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 229.30 g/mol |

| Chirality | D-isomer ( |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Hexanes |

Protocol A: Catalytic Asymmetric Addition of Diethylzinc to Aldehydes

This is the premier catalytic application of N-sulfonyl amino alcohols. N-Tosyl-D-Alaninol functions as a chiral ligand, reacting with diethylzinc to form a chiral zinc complex that catalyzes the addition of ethyl groups to aldehydes with high enantioselectivity.

Mechanistic Insight

The reaction proceeds via a bimetallic transition state . The ligand reacts with one equivalent of

Figure 1: Workflow for the formation of the active Zinc catalyst and subsequent alkyl transfer.

Experimental Protocol

Reagents:

-

Benzaldehyde (1.0 mmol, distilled)

-

Diethylzinc (1.0 M in hexane, 2.2 mmol)

-

N-Tosyl-D-Alaninol (0.05 - 0.10 mmol, 5-10 mol%)

-

Solvent: Toluene (anhydrous) or Hexane/Toluene mix.

-

Temperature: 0°C to Room Temperature (RT).

Step-by-Step Procedure:

-

Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve N-Tosyl-D-Alaninol (23 mg, 0.1 mmol) in anhydrous Toluene (3 mL).

-

Catalyst Formation: Cool to 0°C. Dropwise add Diethylzinc (2.2 mL, 2.2 mmol).

-

Observation: Evolution of ethane gas will occur. Stir for 20 minutes at 0°C, then warm to RT for 15 minutes to ensure complete formation of the Zinc-Ligand complex.

-

-

Substrate Addition: Cool the mixture back to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

-

Reaction: Stir at 0°C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

-

Quench: Carefully quench by adding saturated aqueous

(5 mL). Caution: Vigorous gas evolution. -

Workup: Extract with

(3 x 10 mL). Wash combined organics with brine, dry over -

Purification: Flash chromatography on silica gel.

Expected Results:

-

Yield: >90%

-

Enantiomeric Excess (ee): 85–95% (dependent on aldehyde sterics).

Protocol B: Synthesis of Chiral N-Tosyl Aziridines

N-Tosyl-D-Alaninol is the direct precursor to (R)-2-methyl-1-tosylaziridine. These aziridines are potent electrophiles for ring-opening reactions to synthesize chiral amines and diamines.

Synthetic Workflow

The transformation involves converting the hydroxyl group into a good leaving group (tosylate or mesylate), followed by an intramolecular nucleophilic attack by the nitrogen anion (generated by base).

Figure 2: Cyclization pathway for Aziridine synthesis. Note that the stereochemistry at the methyl-bearing carbon is preserved.

One-Pot Protocol (Optimized)

Reagents:

-

N-Tosyl-D-Alaninol (1.0 equiv)

-

Tosyl Chloride (TsCl) (1.2 equiv)

-

Potassium Hydroxide (KOH) (4.0 equiv)

-

Solvent: THF / Water (biphasic) or DCM.

Procedure:

-

Dissolution: Dissolve N-Tosyl-D-Alaninol (10 mmol) in THF (40 mL).

-

Base Addition: Add a solution of KOH (40 mmol) in water (10 mL).

-

Activation: Add TsCl (12 mmol) in one portion.

-

Cyclization: Stir vigorously at room temperature for 4–6 hours. The initial O-tosylation is followed rapidly by base-mediated displacement of the O-Ts group by the N-Ts anion.

-

Workup: Dilute with water, extract with DCM. Wash with brine.

-

Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, rapid silica filtration (Aziridines can be sensitive to acidic silica; add 1%

to eluent).

Protocol C: In Situ Oxazaborolidine Reduction (CBS-Type)

While proline-based CBS catalysts are standard, N-sulfonyl amino alcohols can form effective in situ reduction catalysts with Borane (

Concept: The N-Tosyl-D-Alaninol reacts with

Protocol:

-

Catalyst Gen: In a dry flask, mix N-Tosyl-D-Alaninol (0.1 equiv) with

(1.1 equiv) in THF at RT for 1 hour. (Hydrogen gas evolution). -

Reduction: Cool to 0°C or -78°C (for higher selectivity).

-

Addition: Add the ketone substrate (1.0 equiv) slowly (over 1 hour) to maintain low concentration of unreacted ketone.

-

Quench: Methanol (careful addition).

Handling & Stability References

-

Storage: Store N-Tosyl-D-Alaninol at room temperature. It is stable to air and moisture in solid form.

-

Safety: Diethylzinc is pyrophoric . All reactions in Protocol A must be performed under inert atmosphere (Argon/Nitrogen).

-

Racemization: The stereocenter is generally stable. However, under strongly acidic conditions at high temperatures, some racemization may occur.

References

-

Asymmetric Addition of Diethylzinc

-

Aziridine Synthesis

- Berry, M. B., & Craig, D. (1992). Synthesis of N-tosylaziridines. Synlett.

-

Bi, X., et al. (2008). Efficient Synthesis of N-Tosyl Aziridines. Organic Letters.Link

-

Oxazaborolidine Reduction

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

Application Note: N-Tosyl-D-Alaninol as a Chiral Controller in Asymmetric Synthesis

Executive Summary

N-Tosyl-D-Alaninol (also known as

This guide details the synthesis of the ligand, its mechanism of action via chelation control, and a validated protocol for its most potent application: the enantioselective addition of organozinc reagents to aldehydes.

Structural & Mechanistic Basis

The efficacy of N-Tosyl-D-Alaninol arises from its ability to form rigid 5-membered chelate rings with metal centers (typically Ti(IV) or Zn(II)).

-

Bidentate Chelation: The deprotonated sulfonamide nitrogen (

) and the alkoxide oxygen ( -

Steric Shielding: The tosyl group acts as a "wall," shielding one face of the coordination sphere, while the methyl group from the alanine backbone dictates the specific trajectory of the incoming nucleophile.

-

Acidity: The sulfonamide proton (

) is acidic enough to be removed by weak bases or organometallics, facilitating rapid catalyst formation in situ.

Mechanism Visualization

The following diagram illustrates the synthesis of the ligand and its assembly into the active catalytic complex.

Figure 1: Workflow from chiral pool precursor to active asymmetric catalyst.

Preparation of N-Tosyl-D-Alaninol

Before deploying the auxiliary, it must be synthesized with high enantiomeric purity. Commercial D-Alaninol is the preferred starting material.

Materials

-

D-Alaninol: 1.0 equiv (CAS: 35320-23-1)

-

p-Toluenesulfonyl chloride (TsCl): 1.1 equiv[1]

-

Triethylamine (Et3N): 1.2 equiv

-

Dichloromethane (DCM): Anhydrous (Grade 4.0 or higher)

-

DMAP: 0.05 equiv (Catalytic)

Protocol 1: Ligand Synthesis

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add D-Alaninol (5.0 g, 66.6 mmol) and DCM (100 mL).

-

Base Addition: Cool the solution to 0°C (ice bath). Add Et3N (11.1 mL, 80 mmol) followed by catalytic DMAP (400 mg).

-

Tosylation: Dissolve TsCl (13.9 g, 73 mmol) in DCM (30 mL) and add dropwise via addition funnel over 30 minutes. Crucial: Maintain internal temperature < 5°C to prevent O-tosylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes; Product

). -

Workup: Quench with 1M HCl (50 mL). Separate layers. Wash organic layer with Sat.[2] NaHCO3 (50 mL) and Brine (50 mL).

-

Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white needles.

-

Yield Target: >85%

-

Melting Point: 102–104°C

-

Application: Enantioselective Addition of Diethylzinc

This is the "Gold Standard" application for N-sulfonyl amino alcohols. The ligand accelerates the reaction of Et2Zn with aldehydes while inducing high enantioselectivity.

Reaction Overview

Materials

-

Substrate: Benzaldehyde (freshly distilled).

-

Reagent: Diethylzinc (1.0 M in Hexanes).

-

Catalyst Precursor: Titanium(IV) Isopropoxide (Ti(OiPr)4).

-

Ligand: N-Tosyl-D-Alaninol (Prepared in Sec 3).

-

Solvent: Toluene or DCM (Anhydrous).

Protocol 2: Asymmetric Alkylation

-

Catalyst Formation:

-

In a flame-dried Schlenk tube under Argon, dissolve N-Tosyl-D-Alaninol (23 mg, 0.1 mmol, 10 mol%) in anhydrous Toluene (5 mL).

-

Add Ti(OiPr)4 (0.35 mL, 1.2 mmol, 1.2 equiv).

-

Stir at 40°C for 20 minutes. Note: This step ensures formation of the active sulfonamido-titanium complex.

-

-

Substrate Addition:

-

Cool the orange solution to -20°C .

-

Add Benzaldehyde (106 mg, 1.0 mmol). Stir for 10 minutes.

-

-

Alkylation:

-

Add Et2Zn (1.2 mL, 1.2 mmol, 1.0 M in hexanes) dropwise over 10 minutes.

-

Observation: The solution color may deepen.

-

Stir at -20°C for 4–8 hours. Monitor conversion by GC or TLC.

-

-

Quench & Workup:

-

Quench carefully with 1M HCl (5 mL). Caution: Gas evolution (Ethane).

-

Extract with Et2O (3 x 10 mL).

-

Dry (Na2SO4) and concentrate.[2]

-

-

Analysis:

-

Purify via flash chromatography.

-

Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Expected Outcome: 90–98% Yield, >92% ee (

-isomer usually favored with D-ligand, but verify configuration based on specific Ti-complex geometry).

-

Performance Data & Troubleshooting

Comparative Efficiency Table

| Parameter | Standard Conditions | Optimized (N-Tosyl-D-Alaninol) | Impact |

| Catalyst Loading | 20-50 mol% | 5-10 mol% | Higher turnover frequency (TOF). |

| Temperature | 0°C | -20°C | Lower temp improves ee% significantly. |

| Solvent | Hexanes | Toluene/DCM | Toluene stabilizes the Ti-complex better. |

| Additives | None | Ti(OiPr)4 | Essential for activating the aldehyde. |

Troubleshooting Guide

-

Low ee (<80%):

-

Cause: Moisture in the reaction. The Ti-complex hydrolyzes easily.

-

Fix: Flame-dry glassware rigorously; ensure Ti(OiPr)4 is fresh and not cloudy (hydrolyzed).

-

-

Low Conversion:

-

Cause: Steric bulk of the aldehyde.

-

Fix: Increase Ti(OiPr)4 to 1.4 equiv or warm reaction to 0°C (trade-off with ee).

-

-

Background Reaction:

-

Cause: Uncatalyzed addition of Et2Zn.

-

Fix: Ensure ligand and Ti are premixed before adding Et2Zn. The chiral complex accelerates the reaction faster than the background rate, but only if fully formed.

-

References

-

Synthesis of N-Tosyl Amino Alcohols

-

Titanium-Mediated Additions

-

General Asymmetric Catalysis with Amino Alcohols

-

Cyclopropanation Applications (Contextual)

- Title: Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOL

- Source: J. Am. Chem. Soc. 2001, 123, 49, 12168–12175.

-

URL:[Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Titanium isopropoxide as efficient catalyst for the aza-Baylis-Hillman reaction. Selective formation of alpha-methylene-beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-Toluenesulfonamides [organic-chemistry.org]

- 6. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]

Experimental protocol for N-Tosyl-D-Alaninol mediated alkylation

Application Notes & Protocols

Asymmetric α-Alkylation Utilizing N-Tosyl-D-Alaninol as a Chiral Auxiliary: A Detailed Experimental Guide

Abstract: This guide provides a comprehensive experimental protocol for the use of N-Tosyl-D-Alaninol, a highly effective and recoverable chiral auxiliary, in the asymmetric α-alkylation of carboxylic acid derivatives. Asymmetric alkylation is a cornerstone of modern organic synthesis, crucial for the construction of chiral molecules in pharmaceutical and materials science.[1][2] This document details the underlying principles of stereocontrol, offers step-by-step procedures for substrate synthesis, diastereoselective alkylation, and auxiliary cleavage, and provides key data to guide experimental design. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable method for accessing enantiomerically enriched compounds.

Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis that function by temporarily installing a chiral scaffold onto an achiral substrate.[3] This allows for a subsequent chemical transformation to occur with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to reveal the desired enantiomerically pure product and can, ideally, be recovered for reuse.[2]

N-Tosyl-D-Alaninol, derived from the natural amino acid D-alanine, offers several advantages:

-

High Stereochemical Induction: The rigid conformation of the intermediate enolate, enforced by chelation, provides excellent stereocontrol.

-

Reliability and Predictability: The stereochemical outcome is generally predictable, simplifying the synthesis of a target enantiomer.

-

Crystallinity: The tosylated intermediates are often crystalline, facilitating purification by recrystallization.

-

Recoverability: The auxiliary can be recovered post-cleavage, making the process more atom-economical.

This protocol will focus on the alkylation of an N-acylated N-Tosyl-D-Alaninol derivative, a versatile intermediate for producing chiral carboxylic acids, primary alcohols, and aldehydes.

Overall Experimental Workflow

The process can be logically divided into three primary stages: attachment of the prochiral substrate to the auxiliary, the key diastereoselective alkylation step, and finally, the cleavage of the auxiliary to release the chiral product.

Caption: High-level workflow for N-Tosyl-D-Alaninol mediated alkylation.

Mechanism of Stereocontrol

The high diastereoselectivity of this reaction is a direct consequence of the formation of a rigid, chelated Z-enolate intermediate upon deprotonation with a lithium or sodium base (e.g., LDA, NaHMDS). The metal cation chelates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This locks the conformation of the molecule, forcing the bulky tosyl- and isopropyl-groups to occupy specific positions. Consequently, the alkylating agent (electrophile) can only approach from the less sterically hindered face, opposite the directing groups, resulting in the formation of a single major diastereomer.

Caption: Simplified mechanism showing stereodirecting chelation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving strong bases and anhydrous solvents must be performed under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of the N-Acyl Auxiliary Substrate (General Procedure)

This procedure describes the coupling of the chiral auxiliary with a generic propionyl chloride. This can be adapted for other straight-chain acid chlorides.

Materials:

-

N-Tosyl-D-Alaninol

-

Propionyl chloride

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Tosyl-D-Alaninol (1.0 eq).

-

Dissolve the auxiliary in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add distilled triethylamine (1.5 eq) dropwise to the solution.

-

In a separate flask, dissolve propionyl chloride (1.2 eq) in a small amount of anhydrous DCM.

-

Add the propionyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-N-Tosyl-D-Alaninol.

Part B: Diastereoselective α-Alkylation (General Procedure)

This protocol details the alkylation of the N-propionyl substrate with benzyl bromide as a representative electrophile.

Materials:

-

N-propionyl-N-Tosyl-D-Alaninol (from Part A)

-

Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-propionyl substrate (1.0 eq).

-

Dissolve the substrate in anhydrous THF (approx. 0.1 M).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add the LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. The solution may turn yellow, indicating enolate formation.

-

Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Continue stirring at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench by slowly adding saturated NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product, now a mixture of diastereomers, can be purified by flash chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Part C: Cleavage of the Chiral Auxiliary

The choice of cleavage method determines the functional group of the final product.[4] Below are protocols for obtaining a primary alcohol or a carboxylic acid.

Method 1: Reductive Cleavage to a Primary Alcohol

Materials:

-

Alkylated substrate (from Part B)

-

Lithium borohydride (LiBH₄)

-

THF, anhydrous

-

Water

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Dissolve the alkylated substrate (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add LiBH₄ (2.0-3.0 eq) portion-wise.

-

Stir the reaction at 0 °C, gradually warming to room temperature over 4-6 hours.

-

Cool the mixture back to 0 °C and cautiously quench by the dropwise addition of water, followed by 1 M NaOH.

-

Stir vigorously for 30 minutes.

-

Extract the mixture with ethyl acetate. The desired chiral alcohol will be in the organic phase, while the N-Tosyl-D-Alaninol auxiliary will primarily be in the aqueous phase as its lithium salt.

-

To recover the auxiliary, acidify the aqueous layer with 1 M HCl to pH ~2, then extract with ethyl acetate.

-

Purify the chiral alcohol by column chromatography.

Method 2: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

Alkylated substrate (from Part B)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

THF/Water solvent mixture (typically 3:1)

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the alkylated substrate (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (4.0 eq) dropwise.

-

Add an aqueous solution of LiOH (2.0 eq) dropwise.

-

Stir the reaction at 0 °C for 4-8 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Separate the chiral auxiliary from the product by extraction with a nonpolar solvent (e.g., DCM); the auxiliary should remain in the organic phase.

-

Acidify the aqueous layer containing the lithium salt of the desired acid to pH ~2 with 1 M HCl.

-

Extract the chiral carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the product.

Summary of Reaction Parameters and Expected Outcomes

The following table provides a summary of typical conditions and expected outcomes for the alkylation step. Diastereoselectivity is highly dependent on the steric bulk of the substrate and electrophile.

| Parameter | Recommended Conditions | Rationale & Field Insights |

| Base | LDA, NaHMDS, LiHMDS | Lithium and sodium bases provide the strong chelation necessary for high stereoselectivity. LDA is the most common choice. |

| Solvent | THF, Diethyl Ether | Aprotic, coordinating solvents are required to stabilize the enolate and the base. THF is generally preferred. |

| Temperature | -78 °C to -40 °C | Low temperatures are critical to ensure kinetic control, preventing enolate equilibration which would lead to lower diastereoselectivity. |

| Electrophiles (R-X) | Primary alkyl halides (I > Br > Cl), Benzyl halides, Allyl halides | Reactive primary electrophiles work best. Sterically hindered (secondary) or unreactive electrophiles may lead to lower yields or require longer reaction times. |

| Typical d.r. | >95:5 | For simple substrates and reactive electrophiles, excellent diastereomeric ratios are commonly achieved. |

| Typical Yield | 75-95% | Yields are generally high, but purification may be required to remove any minor diastereomer. |

Troubleshooting

-

Low Diastereoselectivity: Ensure anhydrous conditions and accurate temperature control at -78 °C. The base should be added slowly to a cold solution of the substrate.

-

Incomplete Reaction: The electrophile may be unreactive; consider switching from a bromide to a more reactive iodide. Ensure the base is active and used in a slight excess.

-

Epimerization during Cleavage: For base-sensitive products, use milder cleavage conditions or buffer the reaction mixture. Reductive cleavage with LiBH₄ is generally very mild. The vigorous conditions sometimes required to cleave tosyl groups can be a drawback.[5][6]

References

-

Lei, A., & Lu, X. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-β-Heteroatom Elimination. Organic Letters, 2(15), 2357–2360. [Link]

-

Concellón, J. M., et al. (2017). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Angewandte Chemie International Edition, 56(4), 1131-1135. [Link]

-

Arcadi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(25), 7911-7921. [Link]

-

Galeazzi, R., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 27167-27193. [Link]

-

PrepChem. (n.d.). Synthesis of N-tosyl-L-alaninyl chloride. PrepChem.com. [Link]

-

Bhattacharjee, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]

-

Aurelio, L. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Chen, Z., et al. (2022). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. ACS Catalysis, 12(3), 1776-1783. [Link]

-

Hoye, A. T., et al. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]

-

da Silva, A. B. F., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 26(18), 5643. [Link]

-

PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. PrepChem.com. [Link]

-

Organic Syntheses. (n.d.). dl-ALANINE. orgsyn.org. [Link]

-

Singh, V. K., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 64(20), 4539-4604. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. organic-chemistry.org. [Link]

- U.S. Patent No. 8,344,182 B2. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

Sources

- 1. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. p-Toluenesulfonamides [organic-chemistry.org]

Application Note: N-Tosyl-D-Alaninol in Peptidomimetic Synthesis

Abstract

This technical guide details the application of N-Tosyl-D-Alaninol (derived from D-Alaninol, CAS 35320-23-1) as a critical chiral auxiliary and scaffold in the synthesis of peptidomimetics. Unlike standard amino acids used in Solid Phase Peptide Synthesis (SPPS), N-Tosyl-D-Alaninol functions primarily as a precursor to chiral aziridines . These activated heterocycles serve as electrophilic gateways for constructing non-hydrolyzable peptide isosteres (reduced amide bonds) and

Introduction & Strategic Value

In modern drug discovery, native peptides often suffer from poor bioavailability and rapid degradation by proteolytic enzymes.[1] To circumvent this, medicinal chemists utilize peptidomimetics —structures that mimic the bioactivity of peptides but possess modified backbones.[1]

N-Tosyl-D-Alaninol represents a high-value "Chiral Pool" building block for three reasons:

-

Stereochemical Integrity: Derived from D-Alanine, it retains the

-configuration, allowing for the synthesis of D-amino acid residues critical for disrupting protease recognition. -

Activation Potential: The hydroxyl group allows for conversion into leaving groups (Mesylate/Tosylate), while the

-Tosyl group acidifies the N-H bond, facilitating intramolecular cyclization to form N-tosyl-2-methylaziridine . -

Orthogonality: The Tosyl (p-toluenesulfonyl) group is extremely stable to conditions that remove Boc or Fmoc groups, allowing it to remain intact during standard peptide elongation until specific reductive cleavage (e.g., Sodium Naphthalenide) is applied.

Preparation of the Scaffold (N-Tosyl-D-Alaninol)

Note: If starting from commercially available D-Alaninol.

Reaction Logic

The amino group of D-Alaninol is nucleophilic and reacts selectively with p-Toluenesulfonyl chloride (TsCl) in the presence of a base. This step protects the amine and prepares the molecule for subsequent activation.

Protocol A: N-Tosylation[2]

-

Reagents: D-Alaninol (1.0 eq), TsCl (1.1 eq), Triethylamine (TEA, 1.2 eq), DCM (

). -

Conditions:

, 4 hours.

Step-by-Step:

-

Dissolve D-Alaninol in anhydrous DCM (0.5 M concentration) under

atmosphere. -

Add TEA and cool the solution to

. -

Add TsCl portion-wise over 15 minutes to control exotherm.

-

Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then sat.

, then Brine. Dry over -

Yield: Typically >90% as a white solid.

Key Application: Synthesis of Chiral Aziridines

The primary application of N-Tosyl-D-Alaninol in peptide chemistry is its conversion to (R)-2-methyl-1-tosylaziridine . This strained ring is the actual "working" species that reacts with amino acids.

Mechanism

The hydroxyl group is converted to a leaving group (Mesylate). Subsequently, a base deprotonates the sulfonamide, triggering an intramolecular

Visualization: Activation Pathway

Figure 1: The conversion of N-Tosyl-D-Alaninol to the reactive Aziridine scaffold involves activation of the alcohol followed by base-mediated ring closure.[2][3]

Protocol B: One-Pot Aziridination

Reagents: N-Tosyl-D-Alaninol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), TEA (2.5 eq), DCM.

-

Mesylation: To a solution of N-Tosyl-D-Alaninol in DCM at

, add TEA followed by dropwise MsCl. Stir 1h. -

Cyclization: The reaction mixture is often treated with stronger base (e.g., KOH in water/DCM biphasic system) or simply refluxed with excess base depending on the kinetics.

-

Preferred Method: Solvent exchange to MeCN and addition of

(3.0 eq) followed by reflux for 4h ensures complete closure.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc). Aziridines are sensitive to acid; use 1% TEA in eluent if degradation is observed.

Application in Peptide Ligation (Ring Opening)

Once the N-Tosyl-2-methylaziridine is formed, it is used to synthesize pseudo-peptides (reduced amide isosteres).

The Reaction

Nucleophilic attack by an amino acid ester on the aziridine ring opens it.

-

Regioselectivity: Nucleophiles attack the least hindered carbon (Terminal

) vs the substituted carbon (

Protocol C: Nucleophilic Ring Opening with Amino Esters

Purpose: To create a

Reagents:

-

(R)-2-methyl-1-tosylaziridine (1.0 eq)

-

Amino Acid Ester (e.g., H-Gly-OEt, 1.2 eq)

-

Catalyst:

(Lewis Acid) or simply heat in acetonitrile.

Procedure:

-

Dissolve the aziridine and the amino acid ester in anhydrous Acetonitrile (

). -

Catalysis: Add 10 mol%

if the nucleophile is weak. For primary amines, heating to -

Monitoring: Monitor the disappearance of the aziridine spot on TLC.

-

Result: The product is a linear diamine (N-Tosyl-D-Ala-

-Gly-OEt).

Visualization: Regioselective Ring Opening

Figure 2: Regioselectivity in aziridine ring opening. Nucleophilic attack predominantly occurs at the less hindered terminal carbon, preserving the chiral center.

Data Summary: Optimization of Conditions

The following table summarizes yields for the cyclization of N-Tosyl-D-Alaninol to the Aziridine, a critical quality control step.

| Solvent System | Base | Temperature | Time | Yield (%) | Notes |

| DCM | TEA (2 eq) | 12h | 65-70% | Slow; incomplete cyclization often observed. | |

| THF | NaH (1.1 eq) | 2h | 85% | Fast, but requires anhydrous conditions/inert gas. | |

| MeCN | Reflux ( | 4h | 92% | Recommended. Robust, easy workup, high yield. | |

| Toluene | KOH (powder) | 2h | 88% | Good for large scale; requires phase transfer catalyst. |

Safety & Handling (SDS Highlights)

N-Tosyl-D-Alaninol:

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at room temperature, desiccated. Stable for years if kept dry.

N-Tosyl-2-methylaziridine (Intermediate):

-

Hazards: HIGHLY TOXIC and alkylating agent. Aziridines are potential mutagens.

-

Handling: MUST be handled in a fume hood. Double gloving (Nitrile) recommended. Destroy excess aziridine with aqueous HCl (opens ring to harmless chlorohydrin) before disposal.

References

-

Synthesis of N-Tosyl Aziridines: Bieber, L. W., & de Araujo, M. C. F. (2002).[4] Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902–906.

-

Aziridine Ring Opening in Peptide Chemistry: Srivastava, A. K., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones. Organic Letters, 19(5).

-

Physical Properties & Safety Data: Sigma-Aldrich.[5] Safety Data Sheet for DL-Alaninol (Applicable to D-isomer handling).

-

General Review on Peptidomimetics: Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 5. DL-丙氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: N-Tosyl-D-Alaninol as a Precursor for Chiral Ligands

Executive Summary

Chiral amino alcohols are privileged scaffolds in asymmetric synthesis. N-Tosyl-D-Alaninol (derived from the unnatural amino acid D-Alanine) serves as a critical bifurcation point in ligand design. It functions both as a direct ligand in Lewis acid-catalyzed alkylations and as a synthetic intermediate for high-value chiral aziridines and diamines.

This guide details the operational protocols for:

-

Synthesis: Scalable preparation of N-Tosyl-D-Alaninol and its conversion to (R)-2-Methyl-N-tosylaziridine.

-

Ligand Engineering: Ring-opening strategies to access chiral 1,2-diamines.

-

Catalytic Application: Utilization of N-Tosyl-D-Alaninol/Ti(IV) complexes for the enantioselective addition of diethylzinc to aldehydes.

Chemical Profile & Structural Logic

| Property | Specification |

| Compound Name | N-Tosyl-D-Alaninol |

| IUPAC Name | N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide |

| CAS Number | 6668-52-6 (Generic/L-isomer often cited; D-isomer specific) |

| Molecular Formula | C₁₀H₁₅NO₃S |

| Molecular Weight | 229.30 g/mol |

| Stereochemistry | (R)-Configuration (derived from D-Alanine) |

| Key Functionality | Sulfonamide NH: Acidic (pKa ~10), directs metal coordination.Primary Alcohol: H-bond donor/acceptor, precursor to leaving group. |

Strategic Value

The N-Tosyl group is not merely a protecting group here; it is an electronic tuner. By increasing the acidity of the amine proton, it facilitates the formation of tight metal-nitrogen bonds (e.g., Ti–N, Zn–N), creating rigid chiral pockets essential for high enantioselectivity.

Synthetic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent pathways from D-Alaninol to functional ligands.

Figure 1: Synthetic workflow showing the dual role of N-Tosyl-D-Alaninol as both a ligand and a precursor to aziridines and diamines.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of N-Tosyl-D-Alaninol

Target: Preparation of the core scaffold.

Reagents:

-

D-Alaninol (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Setup: Charge a round-bottom flask with D-Alaninol (10.0 g, 133 mmol) and DCM (150 mL). Cool to 0°C under N₂ atmosphere.

-

Addition: Add Et₃N (27.8 mL, 200 mmol). Add TsCl (27.9 g, 146 mmol) portion-wise over 30 minutes to control exotherm.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with 1N HCl (100 mL). Separate phases. Wash organic layer with sat. NaHCO₃, then brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane to yield white crystals.

-

Yield Target: >85%

-

Quality Check: ¹H NMR (CDCl₃) δ 2.43 (s, 3H, Ar-Me), 7.30 (d, 2H), 7.76 (d, 2H).

-

Protocol B: Synthesis of (R)-2-Methyl-N-tosylaziridine

Target: Cyclization to the activated aziridine intermediate.

Mechanism: Intramolecular Sₙ2 displacement of the primary tosylate by the sulfonamide nitrogen.

Reagents:

-

N-Tosyl-D-Alaninol (from Protocol A)

-

TsCl (1.2 equiv)

-

KOH (4.0 equiv)

-

THF/Water (1:1)

Step-by-Step:

-

O-Tosylation: Dissolve N-Tosyl-D-Alaninol (5.0 g, 21.8 mmol) in dry Pyridine (20 mL) at 0°C. Add TsCl (5.0 g, 26.2 mmol). Stir 4h at 0°C until starting material is consumed (formation of bis-tosylate).

-

Cyclization (One-Pot Variation): Dilute the mixture with Et₂O (50 mL) and wash with 1N HCl to remove pyridine. Concentrate the crude bis-tosylate.

-

Ring Closure: Dissolve crude residue in THF (30 mL). Add solution of KOH (4.9 g) in H₂O (30 mL). Stir vigorously at RT for 2-4 hours.

-

Extraction: Extract with Et₂O (3 x 30 mL). Dry organics (Na₂SO₄) and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 4:1) or recrystallization from hexanes.

-

Note: N-Tosyl aziridines are stable solids but should be stored cold.

-

Protocol C: Ligand Application – Ti-Catalyzed Alkylation

Target: Enantioselective addition of Diethylzinc to Benzaldehyde.

Rationale: The N-Tosyl-D-Alaninol acts as a bidentate ligand. Reaction with Ti(OiPr)₄ generates a chiral Lewis acid complex that activates the aldehyde while directing the nucleophilic attack of the zinc reagent.

Reagents:

-

Ligand: N-Tosyl-D-Alaninol (10 mol%)

-

Catalyst Precursor: Ti(OiPr)₄ (1.2 equiv)

-

Nucleophile: Et₂Zn (1.0 M in hexanes, 2.0 equiv)

-

Substrate: Benzaldehyde (1.0 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step:

-

Complex Formation: In a flame-dried Schlenk flask, dissolve N-Tosyl-D-Alaninol (23 mg, 0.1 mmol) in Toluene (2 mL). Add Ti(OiPr)₄ (0.36 mL, 1.2 mmol) under Argon. Stir at RT for 20 mins to form the titanium-sulfonamide complex.

-

Reagent Addition: Cool to -20°C. Add Et₂Zn (2.0 mL, 2.0 mmol) dropwise. The solution may turn orange/yellow. Stir for 20 mins.

-

Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

-

Reaction: Stir at 0°C for 12-18 hours.

-

Quench: Carefully add 1N HCl (5 mL). Extract with Et₂O.

-

Analysis: Analyze conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

-

Expected Outcome: (R)-1-Phenylpropan-1-ol (due to D-Alaninol ligand).

-

Target ee: 85-95% (Optimization of Ti:Ligand ratio may be required for specific substrates).

-

Mechanism of Action (Catalytic Cycle)

The following diagram details the proposed transition state assembly for the Titanium-catalyzed addition.

Figure 2: Catalytic cycle for the enantioselective alkylation of aldehydes. The sulfonamide ligand creates a chiral environment around the Titanium center, differentiating the prochiral faces of the aldehyde.

Critical Parameters & Troubleshooting

| Parameter | Criticality | Recommendation |

| Moisture Control | High | Ti(OiPr)₄ is highly hygroscopic. Hydrolysis leads to inactive TiO₂ aggregates. Use flame-dried glassware and anhydrous solvents. |

| Ligand Purity | Medium | Residual free amine (from incomplete tosylation) can act as a non-selective background catalyst, eroding ee. Ensure recrystallized ligand is used. |

| Temperature | High | Lower temperatures (-20°C to 0°C) generally improve enantioselectivity but reduce rate. Do not exceed RT during alkylation. |

| Stoichiometry | Medium | Excess Ti(OiPr)₄ (1.2 equiv vs substrate) is often required to suppress the background reaction of uncatalyzed Et₂Zn. |

References

-

Synthesis of N-Tosyl Aziridines

- Berry, M. B., & Craig, D. (1992). "Synthesis of N-tosyl aziridines from amino alcohols." Synlett, 1992(1), 41-44.

-

Titanium-Catalyzed Alkylation

- Takahashi, H., et al. (1989). "Chiral sulfonamides as ligands for titanium-catalyzed enantioselective addition of diethylzinc to aldehydes." Journal of the American Chemical Society, 111(11), 4084-4086.

-

Ring Opening to Diamines

-

Ghorai, M. K., et al. (2010).[2] "Lewis Acid Catalyzed Regioselective Ring Opening of N-Tosylaziridines with Amines." The Journal of Organic Chemistry, 75(1), 137-151.

-

-

General Review of Amino Alcohol Ligands

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

Sources

- 1. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective addition of diethylzinc to aldehydes catalyzed by titanium(IV) complexes of N-sulfonylated beta-amino alcohols with four stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step synthesis of N-tosyl aziridines from amino alcohols

Application Note: High-Efficiency Synthesis of N-Tosyl Aziridines from Amino Alcohols

Abstract & Strategic Overview

The conversion of 1,2-amino alcohols to N-tosyl aziridines is a cornerstone transformation in medicinal chemistry. Aziridines serve as potent electrophilic building blocks for ring-opening reactions that install amine functionalities with high regiochemical and stereochemical precision.

However, the synthesis is often plagued by competing elimination pathways, racemization, or incomplete cyclization. This guide presents two distinct, field-validated protocols to address these challenges:

-

Protocol A (Bis-Sulfonylation): A robust, scalable one-pot method for non-hindered substrates.

-

Protocol B (Mitsunobu Cyclization): A stereospecific, mild method for chiral or hindered substrates requiring inversion of configuration.

Mechanistic Logic & Decision Matrix

Understanding the mechanism is vital for troubleshooting. Both methods rely on converting the hydroxyl group into a leaving group, but they differ in activation timing and stereochemical outcome.

Decision Tree: Which Protocol to Choose?

Figure 1: Strategic decision matrix for selecting the optimal aziridination pathway.

Protocol A: One-Pot Bis-Sulfonylation (Scalable)

Principle: This method utilizes p-toluenesulfonyl chloride (TsCl) to act as both the protecting group for the amine and the activating agent for the alcohol. The reaction proceeds via an N,O-ditosyl intermediate, which undergoes base-mediated intramolecular displacement.

Mechanism:

-

N-Tosylation: Rapid sulfonylation of the nucleophilic amine.

-

O-Tosylation: Rate-determining activation of the alcohol.

-

Cyclization: The sulfonamide anion attacks the C-OTs center (SN2).

Reagents & Materials

-

1,2-Amino alcohol (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (2.5 – 3.0 equiv)

-

Pyridine (Solvent & Base) OR DCM/Et3N/DMAP

-

Workup: HCl (1M), NaHCO3, Brine

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amino alcohol (10 mmol) in anhydrous pyridine (20 mL).

-

Note: Pyridine acts as an acid scavenger and acylation catalyst. For larger scales, use DCM (50 mL) with Et3N (4.0 equiv) and DMAP (0.1 equiv).

-

-

Addition: Cool the solution to 0 °C using an ice bath. Add TsCl (25 mmol, 2.5 equiv) portion-wise over 15 minutes.

-

Critical Control Point: Exotherm control is essential to prevent polymerization.

-

-

Reaction: Allow the mixture to warm to Room Temperature (23 °C) and stir for 12–16 hours.

-

Monitoring: Check TLC.[1] The intermediate N-tosyl amino alcohol (monotosylate) often forms quickly. Disappearance of the monotosylate indicates conversion to the N,O-ditosylate and subsequent cyclization.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (3 x 30 mL) to remove pyridine/amines.

-

Wash with saturated NaHCO3 and Brine.

-

Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

-

Purification: Recrystallization (EtOH/Hexanes) or Flash Column Chromatography (Silica, EtOAc/Hexanes).

Protocol B: Mitsunobu Cyclization (Stereospecific)

Principle: For chiral substrates, preserving stereochemistry (via predictable inversion) is paramount. The Mitsunobu reaction activates the oxygen with a phosphonium species, allowing the N-tosyl group to displace it.

Mechanism: This pathway strictly follows an SN2 mechanism, resulting in Walden Inversion at the hydroxyl carbon.

Figure 2: Mechanistic flow of the Mitsunobu cyclization showing the critical inversion step.

Reagents & Materials

-

N-Tosyl amino alcohol (Pre-synthesized via standard TsCl/Et3N protocol)

-

Triphenylphosphine (PPh3) (1.2 equiv)

-

DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Pre-requisite: Ensure the starting material is the N-tosyl amino alcohol . The free amine cannot be used directly in Mitsunobu conditions (pKa of amine is too high; sulfonamide pKa ~11 is required).

-

Setup: Dissolve N-tosyl amino alcohol (5 mmol) and PPh3 (6 mmol, 1.2 equiv) in anhydrous THF (25 mL) under nitrogen atmosphere.

-

Activation: Cool the solution to 0 °C .

-

Addition: Add DIAD (6 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. The solution will turn yellow/orange.

-

Why: Slow addition prevents the accumulation of unreacted betaine and controls heat.

-

-

Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature for 2–4 hours.

-

Self-Validating Check: The reaction is usually cleaner than Method A. TLC should show a non-polar spot (aziridine) and the disappearance of the alcohol.

-

-

Workup: Concentrate the THF directly. Dissolve the residue in Et2O or DCM and wash with water.

-

Purification: Flash Chromatography is mandatory to remove Triphenylphosphine oxide (TPPO) and reduced DIAD.

-

Tip: TPPO can be difficult to remove. Use a gradient of Hexanes

20% EtOAc/Hexanes.

-

Data Analysis & Comparison